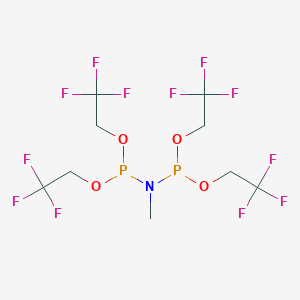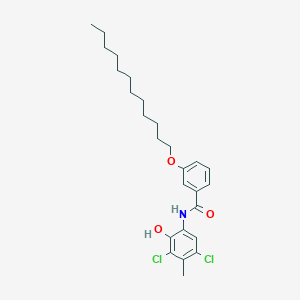
9-(10-Iododecyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(10-Iododecyl)-9H-carbazole is an organic compound that features a carbazole core substituted with a 10-iododecyl chain. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis. The presence of the iododecyl group enhances its reactivity and potential for further functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(10-Iododecyl)-9H-carbazole typically involves the alkylation of carbazole with 10-iododecane. This reaction can be carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
9-(10-Iododecyl)-9H-carbazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Reduction Reactions: The iododecyl chain can be reduced to a decyl chain using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide in DMF for azide substitution.
Oxidation: Potassium permanganate in acetone for oxidation.
Reduction: Lithium aluminum hydride in ether for reduction.
Major Products Formed
Substitution: 9-(10-Azidodecyl)-9H-carbazole.
Oxidation: 9-(10-Iododecyl)-3,6-dione-9H-carbazole.
Reduction: 9-(10-Decyl)-9H-carbazole.
Applications De Recherche Scientifique
9-(10-Iododecyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonic Materials: Employed in the synthesis of photonic crystals and waveguides.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Material Science: Utilized in the development of advanced polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 9-(10-Iododecyl)-9H-carbazole in biological systems is primarily through its interaction with DNA. The carbazole core can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription. This makes it a potential candidate for anticancer therapies. Additionally, the iododecyl chain can facilitate cellular uptake and enhance the compound’s overall bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(10-Bromodecyl)-9H-carbazole
- 9-(10-Chlorodecyl)-9H-carbazole
- 9-(10-Fluorodecyl)-9H-carbazole
Uniqueness
Compared to its halogenated counterparts, 9-(10-Iododecyl)-9H-carbazole exhibits higher reactivity due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond. This makes it more suitable for further functionalization and diverse chemical transformations.
Propriétés
| 139377-81-4 | |
Formule moléculaire |
C22H28IN |
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
9-(10-iododecyl)carbazole |
InChI |
InChI=1S/C22H28IN/c23-17-11-5-3-1-2-4-6-12-18-24-21-15-9-7-13-19(21)20-14-8-10-16-22(20)24/h7-10,13-16H,1-6,11-12,17-18H2 |
Clé InChI |
IRMIFGNMMOOUHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)

![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)


